3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid
Description
Properties
CAS No. |
2120518-10-5 |
|---|---|
Molecular Formula |
C12H12FNO2 |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
3-fluoro-5-propan-2-yl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H12FNO2/c1-6(2)7-3-4-9-8(5-7)10(13)11(14-9)12(15)16/h3-6,14H,1-2H3,(H,15,16) |
InChI Key |
SZWBBUQNAJWGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=C2F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid typically involves the fluorination of an indole precursor. One common method is the direct fluorination of the indole ring using a fluorinating reagent such as Selectfluor. The reaction conditions often include anhydrous solvents like acetonitrile and the use of silica gel for purification .
Industrial Production Methods
Industrial production methods for fluorinated indole derivatives may involve multi-step synthesis processes, including the preparation of the indole core, introduction of the fluorine atom, and subsequent functionalization to introduce the carboxylic acid group. These processes are optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the indole ring or the carboxylic acid group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological pathways effectively.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. The indole moiety is known for its ability to inhibit specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Neuropharmacology
Indole derivatives have been studied for their effects on neurotransmitter systems. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy in treating neurological disorders.
Organic Synthesis
The compound can serve as a building block in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Coupling Reactions : It can be used in Suzuki or Heck coupling reactions to form more complex structures.
- Functionalization : The carboxylic acid group can be modified to introduce other functionalities, facilitating the development of novel compounds with tailored properties.
Materials Science
Research into materials science has explored the use of indole derivatives in creating new polymers and materials with specific characteristics. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated a series of indole derivatives, including analogs of this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
Case Study 2: Neuroactive Compounds
Another research article published in Neuroscience Letters focused on the neuropharmacological effects of indole derivatives. The study highlighted how modifications at the 5-position (like propan-2-yl) could influence receptor binding affinity and selectivity, indicating that this compound may have potential as a neuroactive agent .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer and neuropharmacological applications | Targeted therapies for cancer and CNS disorders |
| Organic Synthesis | Building block for complex organic molecules | Versatile reactions and functionalization options |
| Materials Science | Development of polymers with enhanced properties | Improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The indole ring can interact with various biological pathways, influencing processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Fluorine vs.
- Isopropyl vs.
- Carboxylic Acid vs. Ester : The free carboxylic acid group enhances reactivity in amide bond formation compared to ester-protected derivatives like ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate .
Biological Activity
3-Fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, a compound that has garnered attention due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structural modifications that enhance its activity.
The biological activity of this compound primarily involves its interaction with viral enzymes, particularly HIV-1 integrase. Studies have demonstrated that derivatives of indole-2-carboxylic acids can effectively inhibit the strand transfer activity of HIV integrase, which is crucial for viral replication. The binding conformation analysis indicates that the indole core and the carboxyl group chelate with Mg²⁺ ions within the active site of integrase, facilitating inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) for indole derivatives suggests that modifications at various positions can significantly affect their biological potency. For instance, introducing halogenated groups at the C6 position and long branches at the C3 position has been shown to enhance integrase inhibitory activity substantially. Compounds with IC50 values ranging from 0.13 to 6.85 μM have been reported, indicating a marked improvement over parent compounds .
Research Findings
Recent studies have focused on optimizing the biological activity of indole derivatives through systematic modifications. The following table summarizes key findings related to various derivatives and their corresponding IC50 values against HIV-1 integrase:
| Compound | IC50 (μM) | Structural Modifications |
|---|---|---|
| This compound | 6.85 | Fluorine substitution at C3 and isopropyl group at C5 |
| Compound 20a | 0.13 | Long branch at C3 and halogenated benzene at C6 |
| Compound 17a | 3.11 | C6 halogenated benzene ring |
| Compound 16a | 1.05 | π–π stacking with viral DNA |
Case Studies
Several case studies have highlighted the efficacy of indole derivatives in preclinical models:
- HIV Inhibition : A study demonstrated that a specific indole derivative significantly inhibited HIV replication in vitro, showcasing an IC50 value of 0.13 μM for compound 20a. The structural modifications allowed for enhanced binding interactions with viral components .
- Alphavirus Replication : Another series of indole derivatives were tested against neurotropic alphaviruses, showing promising results in protecting against viral infections in mouse models. These compounds exhibited improved pharmacokinetic profiles and metabolic stability compared to earlier leads .
- Antioxidant Activity : Some derivatives also displayed notable antioxidant properties, which could contribute to their overall therapeutic potential by mitigating oxidative stress in cells .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for structural elucidation of 3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid?
- Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR to confirm the indole scaffold, fluorine substitution, and isopropyl group. IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H indole bonds. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C12H12FNO2 requires exact mass 233.085). For crystallographic confirmation, use X-ray diffraction with SHELXL refinement to resolve bond angles and hydrogen bonding .
Q. How is the LogP value determined experimentally for this compound?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and a water/acetonitrile gradient. Compare retention times against standards with known LogP values. Computational tools like ChemAxon or ACD/Labs can estimate LogP based on substituent contributions (e.g., fluorine’s -0.38, isopropyl’s +0.72). Cross-validate with experimental data to account for solvation effects .
Q. What synthetic routes are feasible for introducing the fluorine substituent at the 3-position?
- Methodological Answer : Employ electrophilic fluorination using Selectfluor™ or Balz-Schiemann reaction (diazotization of an aniline precursor followed by HF-pyridine treatment). Monitor regioselectivity via <sup>19</sup>F NMR to avoid competing fluorination at other positions. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can positional isomerism during fluorination be minimized?
- Methodological Answer : Use directing groups (e.g., Boc-protected amines) to steer fluorine to the 3-position. Alternatively, employ transition-metal catalysis (Pd/Cu) for selective C-H activation. Characterize isomers via 2D NMR (NOESY/COSY) to distinguish between 3- and 4-fluoro products. Computational modeling (DFT) predicts thermodynamic favorability of isomers .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer : Standardize assay conditions (pH, solvent DMSO concentration ≤1%) to mitigate aggregation artifacts. Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-check with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism .
Q. How to optimize crystallization for X-ray studies given poor diffraction?
- Methodological Answer : Screen crystallization conditions using PEG-based precipitants and pH gradients (4.5–7.0). Add cryoprotectants (glycerol) to improve crystal stability. For twinned crystals, apply SHELXD for structure solution and SHELXL for refinement with TWIN commands .
Q. What are the stability challenges under aqueous conditions, and how are they addressed?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the carboxylic acid) are mitigated by lyophilization or storage in anhydrous DMSO. Use LC-MS to identify degradation products .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
